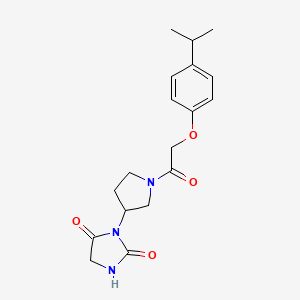
3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2-(4-Isopropylphenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains an imidazolidine-2,4-dione group, which is a type of imidazolidine, a class of diazaheterocycles that are part of the azolidine family .
Molecular Structure Analysis
The structure of this compound would be characterized by the pyrrolidine ring and the imidazolidine-2,4-dione group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The pyrrolidine ring could undergo reactions at the nitrogen or the adjacent carbons . The imidazolidine-2,4-dione group could also participate in reactions, particularly at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar imidazolidine-2,4-dione group and the nonpolar isopropyl group could impact its solubility, while the nitrogen in the pyrrolidine ring could participate in hydrogen bonding .Applications De Recherche Scientifique
- IPPA has been investigated for its potential anticonvulsant effects. Researchers have explored its binding affinity to ion channels, shedding light on its mechanism of action .
- Compounds containing the imidazolidine-2,4-dione moiety have shown strong absorption and high fluorescence quantum yields. Their enhanced water solubility and emission properties make them promising candidates for biological imaging applications.
- Medicinal chemists often use pyrrolidine-based scaffolds due to their versatility. IPPA’s sp3-hybridization allows efficient exploration of pharmacophore space. Its stereogenic carbons lead to different binding modes with enantioselective proteins, influencing drug profiles .
- While not directly studied for antitubercular activity, IPPA’s structural features may inspire novel derivatives. Researchers have explored related compounds (e.g., pyrrolidine-2,5-diones) against Mycobacterium tuberculosis .
Anticonvulsant Activity
Biological Imaging Probes
Drug Development
Antitubercular Research
Propriétés
IUPAC Name |
3-[1-[2-(4-propan-2-ylphenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12(2)13-3-5-15(6-4-13)25-11-17(23)20-8-7-14(10-20)21-16(22)9-19-18(21)24/h3-6,12,14H,7-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECRNSHWNVOCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

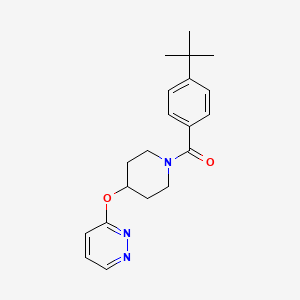
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2627936.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)
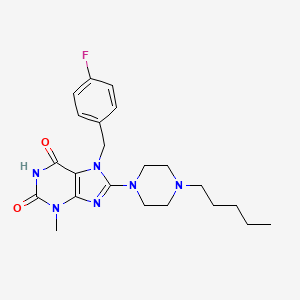
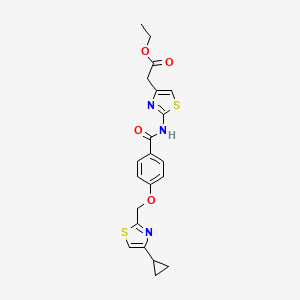

![N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2627946.png)
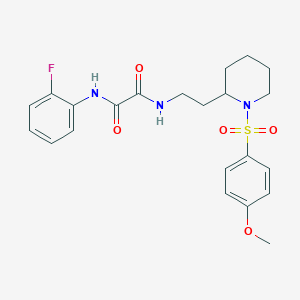
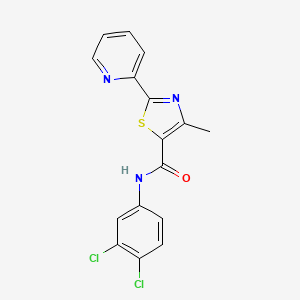

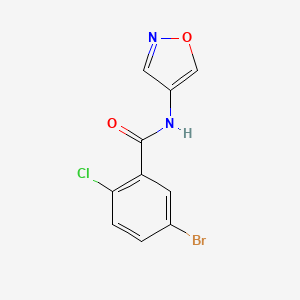

![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2627955.png)